molecular formula C110H120N10O16Zn2 B15095568 Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer

Cat. No.: B15095568
M. Wt: 1968.9 g/mol
InChI Key: KUDJYFNCCGGHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer is a complex organic compound that features a porphyrin core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer typically involves multiple steps. The process begins with the preparation of the porphyrin core, followed by the introduction of the zinc ion and the attachment of the pyridylethinyl and methoxyethoxy groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the zinc ion or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dichloromethane and ethanol. Reaction conditions such as temperature, pH, and pressure are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.

Scientific Research Applications

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Investigated for its potential in photodynamic therapy, where it can be used to target and destroy cancer cells.

    Medicine: Explored for its role in drug delivery systems, leveraging its ability to bind to specific molecules.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer involves its interaction with molecular targets and pathways. The zinc ion plays a crucial role in binding to specific sites, while the porphyrin core can participate in electron transfer processes. These interactions can lead to various biological and chemical effects, depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

    Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin: Similar structure but lacks the ethynyl dimer component.

    Zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin: Lacks the pyridylethinyl groups.

    Di(4-pyridylethinyl) zinc porphyrin: Lacks the methoxyethoxy groups.

Uniqueness

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.

Properties

IUPAC Name

dizinc;5-[4-[10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H120N10O16.2Zn/c1-121-49-53-125-57-61-129-65-69-133-83-15-7-11-79(73-83)107-99-33-25-91(113-99)87(92-26-34-100(114-92)108(80-12-8-16-84(74-80)134-70-66-130-62-58-126-54-50-122-2)104-38-30-96(118-104)89(95-29-37-103(107)117-95)23-21-77-41-45-111-46-42-77)19-5-6-20-88-93-27-35-101(115-93)109(81-13-9-17-85(75-81)135-71-67-131-63-59-127-55-51-123-3)105-39-31-97(119-105)90(24-22-78-43-47-112-48-44-78)98-32-40-106(120-98)110(102-36-28-94(88)116-102)82-14-10-18-86(76-82)136-72-68-132-64-60-128-56-52-124-4;;/h7-18,25-48,73-76,87-91,93,96,98-99,101,104,106-110,113,115,118,120H,49-72H2,1-4H3;;/q-4;2*+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDJYFNCCGGHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C#CC7=CC=NC=C7)C8=CC(=CC=C8)OCCOCCOCCOC)C#CC#CC9C1C=CC(N1)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C9[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)C#CC1=CC=NC=C1)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H120N10O16Zn2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1968.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.